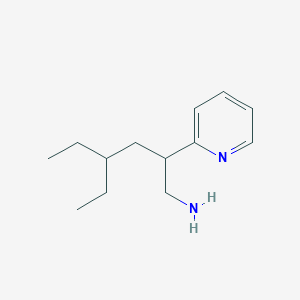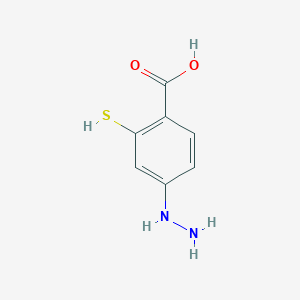
4-Hydrazinyl-2-mercaptobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydrazinyl-2-mercaptobenzoic acid is an organic compound with the molecular formula C7H8N2O2S It is characterized by the presence of both hydrazinyl and mercapto functional groups attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-2-mercaptobenzoic acid typically involves the reaction of 4-chlorobenzoic acid with hydrazine hydrate and thiourea. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or water. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydrazinyl-2-mercaptobenzoic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The hydrazinyl group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the hydrazinyl or mercapto groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-Hydrazinyl-2-mercaptobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-Hydrazinyl-2-mercaptobenzoic acid involves its interaction with molecular targets through its hydrazinyl and mercapto groups. These functional groups can form covalent bonds with target molecules, leading to the inhibition of enzyme activity or the disruption of cellular processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
4-Mercaptobenzoic acid: Lacks the hydrazinyl group but shares the mercapto and benzoic acid functionalities.
2-Mercaptobenzoic acid: Similar structure but with the mercapto group in a different position.
4-Hydrazinobenzoic acid: Contains the hydrazinyl group but lacks the mercapto group.
Uniqueness: 4-Hydrazinyl-2-mercaptobenzoic acid is unique due to the presence of both hydrazinyl and mercapto groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functionality allows for a broader range of chemical modifications and interactions compared to similar compounds.
Eigenschaften
Molekularformel |
C7H8N2O2S |
|---|---|
Molekulargewicht |
184.22 g/mol |
IUPAC-Name |
4-hydrazinyl-2-sulfanylbenzoic acid |
InChI |
InChI=1S/C7H8N2O2S/c8-9-4-1-2-5(7(10)11)6(12)3-4/h1-3,9,12H,8H2,(H,10,11) |
InChI-Schlüssel |
QPYQDDSDWSBNBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NN)S)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


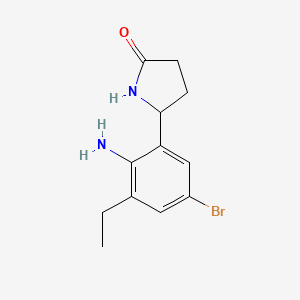


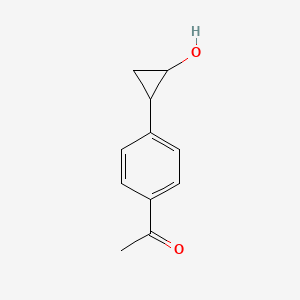

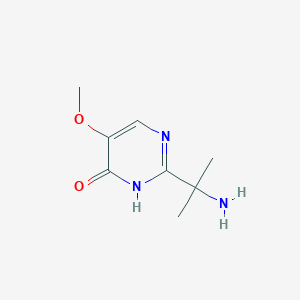

![10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13155892.png)
![2-tert-Butyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13155901.png)



![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B13155923.png)
